molecular formula C12H22ClNO B13856632 (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

Cat. No.: B13856632
M. Wt: 231.76 g/mol
InChI Key: VSLXJPGBEIWMTR-QZIWBCHOSA-N
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Description

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is a chiral compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.

    Functionalization: The adamantane is functionalized to introduce amino and hydroxyl groups at specific positions. This can be achieved through a series of reactions, including nitration, reduction, and hydrolysis.

    Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (5S,7R) enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and chiral centers make it valuable in the development of stereoselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, infectious diseases, and other medical conditions.

Industry

In industry, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol
  • (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrobromide
  • (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydroiodide

Uniqueness

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride stands out due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H/t9-,10+,11?,12?;

InChI Key

VSLXJPGBEIWMTR-QZIWBCHOSA-N

Isomeric SMILES

C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C.Cl

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl

Origin of Product

United States

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